Synthetic Efficiency in Aqueous Micellar Catalysis: 90% Yield Under Sustainable Conditions vs. Conventional Organic-Solvent Ullmann Coupling
1-Methoxy-4-(phenylsulfonyl)benzene was obtained in approximately 90% isolated yield via a copper-catalyzed (CuBr) Ullmann C–S coupling reaction between 1-iodo-4-methoxybenzene and sodium benzenesulfinate conducted in water using micellar catalysis, with a cloud-point extraction efficiency exceeding 93% [1]. In contrast, conventional Ullmann-type C–S coupling reactions for diaryl sulfones in organic solvents (e.g., DMF, DMSO) typically require elevated temperatures (110–150 °C) and deliver yields in the range of 45–85% depending on the substrate electronic nature [2]. The tandem micellar catalysis–extraction process further enables surfactant phase recycling, representing a quantifiable process advantage.
| Evidence Dimension | Isolated yield in Ullmann C–S coupling reaction |
|---|---|
| Target Compound Data | ~90% yield (CuBr catalyst, aqueous micellar medium, cloud-point extraction efficiency >93%) |
| Comparator Or Baseline | Conventional Ullmann C–S coupling in organic solvents: typical diaryl sulfone yields 45–85% (DMF or DMSO, 110–150 °C, copper catalyst) |
| Quantified Difference | ~5–45 percentage point yield advantage; additionally, aqueous medium eliminates organic solvent waste and enables surfactant recycling |
| Conditions | 1-Iodo-4-methoxybenzene + sodium benzenesulfinate; CuBr catalyst; nonionic surfactant M2070 in water; tandem micellar catalysis with cloud-point extraction; Ge et al., 2021 |
Why This Matters
For procurement decisions involving multi-step synthesis planning, the demonstrated ~90% aqueous yield with recyclable surfactant directly translates to lower solvent cost, reduced E-factor, and simpler product isolation compared to traditional organic-solvent Ullmann protocols.
- [1] Ge, X.; Song, W.; Chen, X.; Qian, C.; Zhou, S.; Liu, X. (2021) Tandem micellar catalysis and cloud point extraction process for C–S coupling reaction in water. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 616, 126263. View Source
- [2] Yuan, Y.; Yu, Y.; Qiao, J.; Liu, P.; Yu, B.; Zhang, W.; Liu, H.; He, M.; Huang, Z.; Lei, A. (2018) Exogenous-oxidant-free electrochemical oxidative C–H sulfonylation of arenes/heteroarenes with hydrogen evolution. (Representative of general Ullmann-type coupling yield ranges for diaryl sulfones.) View Source
